VcMMAE

Übersicht

Beschreibung

Valin-Citrullin-Monomethyl-Auristatin E (VCMMAE) ist eine Verbindung, die bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird. Es besteht aus dem zytotoxischen Wirkstoff Monomethyl-Auristatin E (MMAE), der über einen Valin-Citrullin-Peptid-Linker an einen monoklonalen Antikörper gebunden ist. Diese Verbindung soll Krebszellen gezielt angreifen und abtöten, indem sie den zytotoxischen Wirkstoff direkt an die Tumorzellen liefert und so Schäden an gesundem Gewebe minimiert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VCMMAE umfasst die Konjugation von Monomethyl-Auristatin E an einen monoklonalen Antikörper über einen Valin-Citrullin-Linker. Der Prozess umfasst typischerweise die folgenden Schritte:

Aktivierung des Antikörpers: Der monoklonale Antikörper wird mit einem N-Hydroxysuccinimidyl (NHS)-Ester oder einer Maleimidgruppe aktiviert.

Linker-Anbindung: Der Valin-Citrullin-Linker wird an den aktivierten Antikörper gebunden.

Wirkstoff-Konjugation: Monomethyl-Auristatin E wird dann an den Linker konjugiert, wodurch die endgültige this compound-Verbindung entsteht.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Massenspektrometrie, hydrophobe Interaktionschromatographie und Polyacrylamid-Gelelektrophorese werden zur Analyse und Optimierung der ADCs eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VCMMAE durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Spaltungsreaktionen: Der Valin-Citrullin-Linker wird durch lysosomale Proteasen in den Zielzellen gespalten, wodurch Monomethyl-Auristatin E freigesetzt wird.

Häufige Reagenzien und Bedingungen

Lysosomale Proteasen: Diese Enzyme spalten den Valin-Citrullin-Linker in den Zielzellen.

Saure Bedingungen: Das intrazelluläre Milieu von Krebszellen bietet häufig die sauren Bedingungen, die für die Hydrolyse des Linkers erforderlich sind.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Spaltung von this compound gebildet wird, ist Monomethyl-Auristatin E, das seine zytotoxischen Wirkungen durch Hemmung der Tubulinpolymerisation entfaltet .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound entfaltet seine Wirkungen durch einen gezielten Liefermechanismus:

Bindung an Zielzellen: Die monoklonale Antikörperkomponente von this compound bindet an spezifische Antigene auf der Oberfläche von Krebszellen.

Internalisierung: Das ADC wird durch rezeptorvermittelte Endozytose in die Krebszelle aufgenommen.

Spaltung und Freisetzung: Sobald es sich im Inneren der Zelle befindet, wird der Valin-Citrullin-Linker durch lysosomale Proteasen gespalten, wodurch Monomethyl-Auristatin E ins Zytosol freigesetzt wird.

Zytotoxische Wirkung: Monomethyl-Auristatin E hemmt die Tubulinpolymerisation, was zu einem Zellzyklusarrest und Apoptose führt.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Antibody-Drug Conjugates (ADCs)

- VcMMAE is primarily used in ADC formulations due to its high potency and specific targeting capabilities. Several ADCs have been developed using this compound, including:

- cAC10-vcMMAE : Targeting CD30-positive malignancies, this ADC has shown significant efficacy in preclinical models, inducing complete responses in xenograft studies with minimal toxicity .

- HB22.7-vcMMAE : This ADC targets CD22 and has demonstrated potent antitumor activity against non-Hodgkin lymphoma in mouse models .

- VcMMAE is primarily used in ADC formulations due to its high potency and specific targeting capabilities. Several ADCs have been developed using this compound, including:

-

Pharmacokinetics and Exposure-Response Relationships

- Clinical studies have characterized the pharmacokinetics of various this compound-based ADCs. For instance, a study involving eight different ADCs revealed consistent pharmacokinetic profiles with an average drug-to-antibody ratio (DAR) of approximately 3.5 . The exposure-response relationship indicated that higher drug exposure correlates with improved objective response rates in cancer patients .

-

Preclinical Efficacy Studies

- Numerous studies have assessed the efficacy of this compound-containing ADCs against resistant cancer types. For example, the HB22.7-vcMMAE demonstrated durable responses in xenograft models representing difficult-to-treat lymphoma subtypes . These studies support this compound's potential as a leading candidate for further clinical development.

Detailed Case Studies

Wirkmechanismus

VCMMAE exerts its effects through a targeted delivery mechanism:

Binding to Target Cells: The monoclonal antibody component of this compound binds to specific antigens on the surface of cancer cells.

Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.

Cleavage and Release: Once inside the cell, the valine-citrulline linker is cleaved by lysosomal proteases, releasing monomethyl auristatin E into the cytosol.

Cytotoxic Action: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

VCMMAE wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Brentuximab Vedotin: Dieses ADC verwendet ebenfalls Monomethyl-Auristatin E als zytotoxischen Wirkstoff, zielt aber auf CD30-exprimierende Zellen ab.

Trastuzumab Emtansine: Dieses ADC verwendet einen anderen zytotoxischen Wirkstoff, Emtansine, und zielt auf HER2-exprimierende Zellen ab.

Einzigartigkeit

This compound ist aufgrund seines spezifischen Valin-Citrullin-Linkers einzigartig, der für Stabilität im Blutkreislauf sorgt und eine effiziente Freisetzung des zytotoxischen Wirkstoffs in den Zielzellen ermöglicht .

Liste ähnlicher Verbindungen

- Brentuximab Vedotin

- Trastuzumab Emtansine

- Glembatumumab Vedotin

Biologische Aktivität

VcMMAE (valine-citrulline monomethyl auristatin E) is a potent cytotoxic agent utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy. Its mechanism of action primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in malignant cells. This article explores the biological activity of this compound, including its efficacy in various cancer models, case studies, and relevant research findings.

This compound is linked to monoclonal antibodies via a stable valine-citrulline peptide linker. This linker is designed to remain intact in the bloodstream but is cleaved by cathepsin enzymes within tumor cells, releasing MMAE and activating its cytotoxic properties. The specificity of this approach allows for targeted delivery of the drug to cancer cells while minimizing systemic toxicity.

Efficacy in Cancer Models

Numerous studies have demonstrated the efficacy of this compound-conjugated ADCs against various types of cancers, particularly non-Hodgkin lymphoma (NHL) and solid tumors.

Table 1: Summary of Efficacy Studies Involving this compound

Case Studies

-

HB22.7-vcMMAE in Non-Hodgkin Lymphoma :

A study reported that the HB22.7-vcMMAE ADC showed significant antitumor activity in preclinical models of NHL, achieving durable complete responses with minimal toxicity. The study highlighted the importance of the ligand-blocking properties of HB22.7, which may enhance cytotoxicity beyond that provided by MMAE alone . -

IMAB362-vcMMAE for Gastric Cancer :

Another investigation into IMAB362-vcMMAE demonstrated its ability to inhibit tumor growth and prolong survival in both early and advanced gastric cancer models. The study emphasized the potential of this ADC to target CLDN18.2-expressing tumors effectively . -

Rituximab-vcMMAE for CD20+ Lymphoma :

Research on rituximab-vcMMAE indicated significant cytotoxic activity against CD20-positive cell lines, suggesting that this ADC could enhance the therapeutic efficacy of rituximab by delivering a potent cytotoxic agent directly to malignant cells .

Pharmacokinetics and Bystander Effect

The pharmacokinetics of this compound are critical for its efficacy. Studies have shown that the intracellular accumulation of MMAE is influenced by factors such as ADC internalization rates and HER2 expression levels in target cells . Additionally, this compound has been observed to mediate a "bystander effect," where neighboring non-target cells are also affected by the released MMAE, enhancing overall therapeutic outcomes .

Table 2: Key Pharmacokinetic Parameters for this compound

| Parameter | Value |

|---|---|

| MMAE Influx Rate | Variable by cell line |

| MMAE Efflux Rate | Variable by cell line |

| Intracellular Degradation Rate | Variable by linker stability |

Eigenschaften

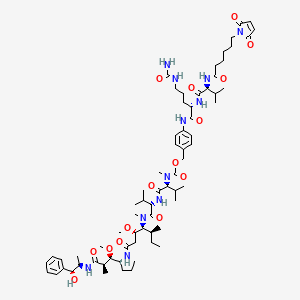

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMBVBUNULOTNS-HOKPPMCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H105N11O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646502-53-6 | |

| Record name | Vedotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646502536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6-maleimidoylcaproyl-L-valyl-L-citrulinyl-4-aminobenzyloxycarbonyl- N-methyl-L-valyl-L-valyl-(3R, 4S,5S)- dolaisoleuinyl-(2R, 3R, 4S)-dolproinyl]-(1S, 2R)-norephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SGD-1006 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/026S2O80A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.